2-(3,5-Dimethylbenzyl)piperidine
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Overview
Description
2-(3,5-Dimethylbenzyl)piperidine is a compound belonging to the piperidine class of chemicals, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . This compound, specifically, features a benzyl group substituted with two methyl groups at the 3 and 5 positions, attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzyl)piperidine typically involves the reaction of 3,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives or cyclization reactions using appropriate precursors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated piperidine derivatives
Substitution: Formation of various substituted benzyl piperidines
Scientific Research Applications
2-(3,5-Dimethylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. It can act on neurotransmitter receptors, enzymes, or ion channels, depending on its structure and functional groups. The exact pathways and targets are often studied using computational modeling and experimental assays .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties and applications.
Dihydropyridine: A derivative of pyridine, commonly used in the treatment of cardiovascular diseases
Uniqueness
2-(3,5-Dimethylbenzyl)piperidine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-7-12(2)9-13(8-11)10-14-5-3-4-6-15-14/h7-9,14-15H,3-6,10H2,1-2H3 |
InChI Key |
VHWOBOOGMJPLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CCCCN2)C |
Origin of Product |
United States |
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